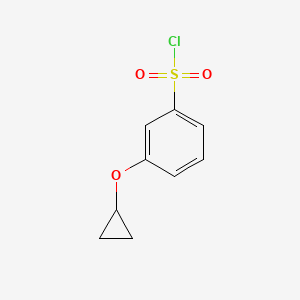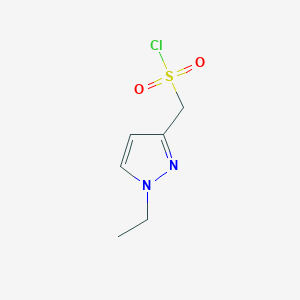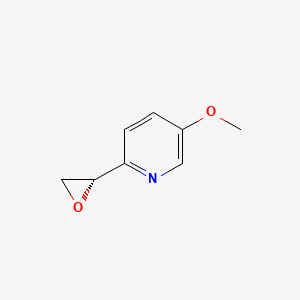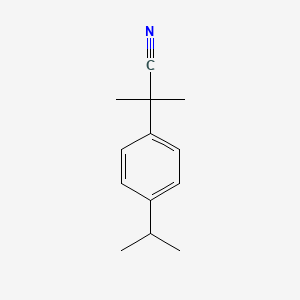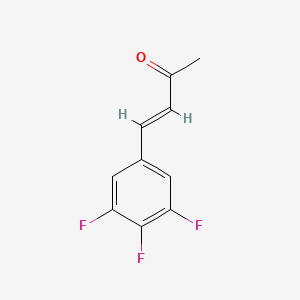
Methyl (R)-3-(1-hydroxyethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-3-(1-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group and a hydroxyethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(1-hydroxyethyl)benzoate typically involves the esterification of ®-3-(1-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-(1-hydroxyethyl)benzoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-3-(1-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is ®-3-(1-carboxyethyl)benzoic acid.
Reduction: The major product is ®-3-(1-hydroxyethyl)benzyl alcohol.
Substitution: Depending on the substituent introduced, various substituted benzoates can be formed.
Wissenschaftliche Forschungsanwendungen
Methyl ®-3-(1-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research is being conducted on its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Methyl ®-3-(1-hydroxyethyl)benzoate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release ®-3-(1-hydroxyethyl)benzoic acid, which can then participate in various metabolic pathways. The hydroxyethyl group can also interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl ®-4-(1-hydroxyethyl)benzoate
- Ethyl ®-3-(1-hydroxyethyl)benzoate
- Methyl ®-3-(1-hydroxypropyl)benzoate
Uniqueness
Methyl ®-3-(1-hydroxyethyl)benzoate is unique due to the specific positioning of the hydroxyethyl group on the benzene ring, which influences its reactivity and interaction with biological molecules. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
methyl 3-[(1R)-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
NYOJUUILPLWPHN-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)OC)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


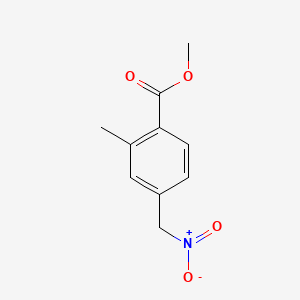
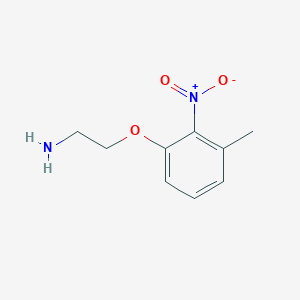
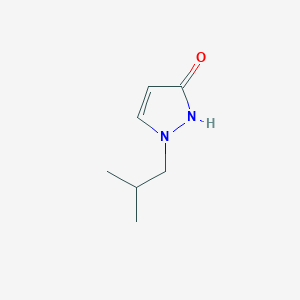

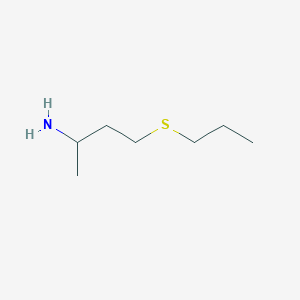

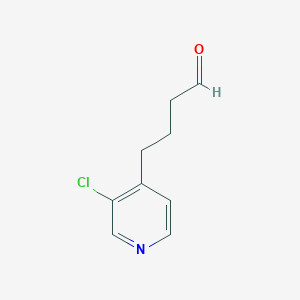
![5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline](/img/structure/B13586977.png)
![Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride](/img/structure/B13586979.png)
